molecular formula C26H22N4 B1657556 anti-Benzilosazone CAS No. 572-18-9

anti-Benzilosazone

Cat. No.: B1657556
CAS No.: 572-18-9
M. Wt: 390.5 g/mol
InChI Key: ZYBRJAQAIDDAIV-XDHTVYJESA-N
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Description

Anti-Benzilosazone: is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzilosazone typically involves the reaction of 1,2-diaminobenzene with aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Chemical Reactions Analysis

Types of Reactions: Anti-Benzilosazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline and benzimidazole derivatives, each with unique biological and chemical properties .

Scientific Research Applications

Anti-Benzilosazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anti-Benzilosazone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby inhibiting or modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents .

Properties

CAS No.

572-18-9

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-[(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline

InChI

InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25+,30-26+

InChI Key

ZYBRJAQAIDDAIV-XDHTVYJESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

572-18-9
1695-80-3

Origin of Product

United States

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